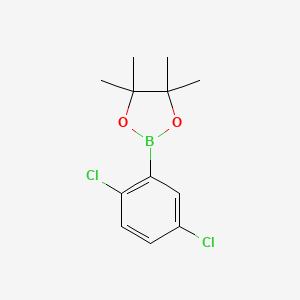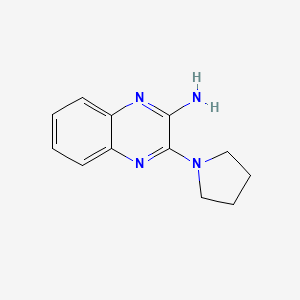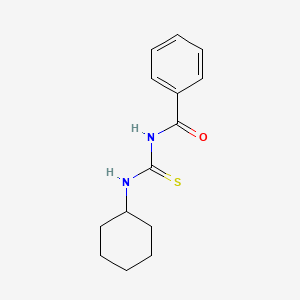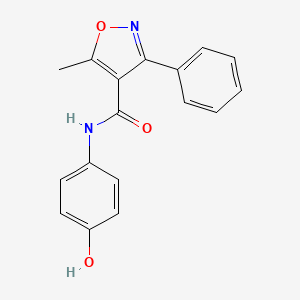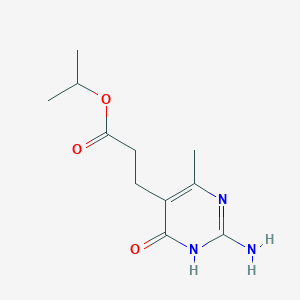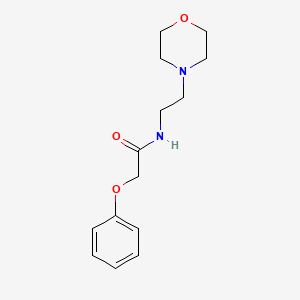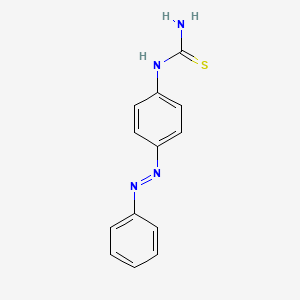
n4-Butyl-6-chloropyrimidine-2,4-diamine
Overview
Description
N4-Butyl-6-chloropyrimidine-2,4-diamine is a chemical compound with the molecular formula C8H13ClN4 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .
Synthesis Analysis
The synthesis of this compound is a complex process that involves various chemical reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H13ClN4 . This indicates that the molecule consists of 8 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, melting point, boiling point, and toxicity . These properties are crucial for understanding how the compound behaves under different conditions and in various chemical reactions .Scientific Research Applications
Spectroscopic and Thermal Studies
Pyrimidines and their derivatives, like n-butyl-6-chloropyrimidine-2,4-diamine, are utilized in various pharmaceutical applications. For instance, n-butyl THPM, a similar compound, was synthesized and characterized using techniques like powder XRD, FT–IR, SEM, and dielectric study. The study revealed that these compounds are stable up to certain temperatures and decompose at higher temperatures, indicating their potential use in temperature-sensitive applications (Vyas, Pansuriya, Naliapara & Joshi, 2013).
Biological Activity
Another application area is in the development of new compounds with biological activity. For example, a study synthesized a series of pyrimidine-2,4-diamine derivatives and evaluated their larvicidal activity. Some compounds exhibited significant activity, suggesting their potential use in pest control or as insecticides (Gorle, Maddila, Chokkakula, Lavanya, Singh & Jonnalagadda, 2016).
High Glass Transition and Thermal Stability
Compounds related to n4-Butyl-6-chloropyrimidine-2,4-diamine have been used to create materials with high glass transition temperatures and thermal stability. A study involving a diamine monomer containing heterocyclic pyridine and triphenylamine groups synthesized novel polyimides with high mechanical and thermal properties. Such materials could be useful in the manufacturing of heat-resistant and durable polymers (Wang, Liou, Liaw & Huang, 2008).
Medicinal Chemistry
In medicinal chemistry, derivatives of pyrimidine-2,4-diamine have shown potential. For example, a study synthesized acyclic nucleoside phosphonate analogues with antiviral activity. This indicates the potential for developing antiretroviral drugs based on pyrimidine-2,4-diamine derivatives (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq & Balzarini, 2003).
Antibacterial Activities
A study explored the design and synthesis of pyrimidindiamine derivatives with antibacterial activities, finding that certain compounds could effectively inhibit bacterial growth. This suggests their use as alternatives to conventional antibiotics in combating bacterial infections (Fan, Guo, Shao, Zhou, Hu, Liu, Chen & Yi, 2020).
Antitumor Activity
Derivatives of pyrimidine-2,4-diamine have also been researched for their antitumor activity. A study synthesized and evaluated the antitumor potential of certain pyrido[2,3-d]pyrimidine derivatives, demonstrating their capability as potential cancer treatment agents (Grivsky, Lee, Sigel, Duch & Nichol, 1980).
Safety and Hazards
Properties
IUPAC Name |
4-N-butyl-6-chloropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4/c1-2-3-4-11-7-5-6(9)12-8(10)13-7/h5H,2-4H2,1H3,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOQULOSUZEEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC(=N1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282029 | |
| Record name | MLS000738021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5457-91-0 | |
| Record name | MLS000738021 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000738021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate](/img/structure/B3060509.png)
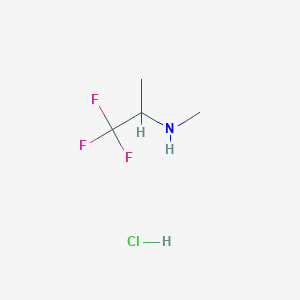

![2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3060515.png)
![N-(3,4-dimethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B3060516.png)
![Thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B3060517.png)
